molecular formula C10H12N2OS B13274641 (Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine

(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B13274641
M. Wt: 208.28 g/mol
InChI Key: ULVKCUDVWIORQB-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a heterocyclic compound that contains both furan and thiazole ringsThe molecular formula of this compound is C10H12N2OS, and it has a molecular weight of 208.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess diphosphorus pentasulfide in anhydrous toluene. The resulting carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Sodium borohydride in a suitable solvent.

    Substitution: Various electrophilic reagents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group, while bromination would add a bromine atom to the furan ring.

Scientific Research Applications

(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological molecules, potentially inhibiting or activating specific enzymes and receptors. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to its specific combination of furan and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C10H12N2OS/c1-8(10-11-4-6-14-10)12-7-9-3-2-5-13-9/h2-6,8,12H,7H2,1H3

InChI Key

ULVKCUDVWIORQB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NCC2=CC=CO2

Origin of Product

United States

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